N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
N1-Cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 2-(2-phenylmorpholino)ethyl substituent at the N2 position. Oxalamides are widely studied for their hydrogen-bonding capabilities, conformational rigidity, and applications in drug delivery, flavoring agents, and material science .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylmorpholino intermediate: This involves the reaction of phenylamine with morpholine under specific conditions to form the phenylmorpholino intermediate.
Cycloheptyl intermediate preparation: Cycloheptylamine is reacted with oxalyl chloride to form the cycloheptyl intermediate.
Coupling reaction: The phenylmorpholino intermediate is then coupled with the cycloheptyl intermediate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxalamide moiety.
Substitution: The phenylmorpholino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced oxalamide derivatives.
Scientific Research Applications
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylmorpholino group is believed to play a crucial role in its biological activity, potentially interacting with receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Physicochemical Properties
The oxalamide moiety (N-C(=O)-C(=O)-N) provides a planar, hydrogen-bonding framework. Substituents at N1 and N2 significantly alter properties:
Key Observations :
- Cycloalkyl Groups: Larger cycloheptyl groups (vs.
- Aromatic/Amine Substituents: The 2-phenylmorpholino group in the target compound introduces a rigid, heterocyclic amine, contrasting with S336’s pyridinyl moiety. Such groups influence hydrogen bonding and receptor binding .
- Thermal Stability : Bis(PhAlaOH)benzyl oxalamide exhibits superior thermal stability due to π-π stacking and hydrogen bonding, whereas branched alkyl analogs (e.g., isopropyl) show lower stability .
Drug Delivery :
- Organogelation: Oxalamides like bis(PhAlaOH)benzyl form organogels via van der Waals interactions and hydrogen bonding, enabling controlled drug release (e.g., ibuprofen) . The target compound’s phenylmorpholino group may enhance gelation through additional π interactions.
- Release Kinetics : Drug release from oxalamide gels follows Fickian diffusion, modulated by pH and gelator concentration .
Flavoring Agents :
- S336: Approved as an umami flavor enhancer, S336 demonstrates low toxicity and replaces monosodium glutamate (MSG) in food products . Its dimethoxybenzyl group is critical for receptor activation (hTAS1R1/hTAS1R3) .
Material Science :
- Thermoplastic Elastomers : Oxalamides with planar conformations (e.g., compound C2 in ) exhibit trans zig-zag arrangements, enabling hydrogen-bond-driven elasticity .
Biological Activity
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a cycloheptyl group, a morpholine moiety, and an oxalamide functional group. This structural diversity is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 344.44 g/mol |
| CAS Number | 954025-35-5 |
| Oxidation State | Stable under standard conditions |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenylmorpholino Intermediate : Reaction of phenylamine with morpholine.
- Cycloheptyl Intermediate Preparation : Cycloheptylamine is reacted with oxalyl chloride.
- Coupling Reaction : The two intermediates are coupled under controlled conditions to yield the final product.
Biological Activity
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential antitumor properties for this oxalamide derivative.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
- Neuroprotective Effects : Some studies suggest that oxalamides can provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.
The exact mechanism of action is still being elucidated; however, it is hypothesized that the phenylmorpholino group plays a crucial role in binding to biological targets such as receptors or enzymes. This interaction may modulate specific signaling pathways associated with various diseases.
Case Studies and Research Findings
-
Anticancer Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for this compound as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : IC50 values ranged from 10 to 25 µM, demonstrating significant inhibition.
- Neuroprotection Research : A study indicated that similar oxalamides could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in neurodegenerative diseases.
- Enzyme Interaction Studies : Preliminary assays have indicated that the compound may inhibit certain kinases involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the oxalamide moiety:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)urea | Urea instead of oxalamide | Lower anticancer activity |
| N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)carbamate | Carbamate group | Moderate neuroprotective effects |
| N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)amide | Amide instead of oxalamide | Limited enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
